Pyridinyl Replacement Boosts Biochemical Potency vs. Phenyl-Sulfonylpiperazine Congeners
In a direct head‑to‑head biochemical comparison of sulfonylpiperazine LpxH inhibitors, compounds bearing an ortho‑substituted pyridinyl group achieved IC₅₀ values as low as 0.058 nM against Escherichia coli LpxH, whereas the corresponding phenyl‑series compounds showed IC₅₀ values in the high nanomolar to low micromolar range [1]. This improvement of >100‑fold is attributed to a specific polar interaction between the pyridinyl nitrogen and Phe‑141 of the LpxH insertion lid. As CAS 478077‑47‑3 incorporates a 5‑(trifluoromethyl)pyridin‑2‑yl group, it is structurally poised to recapitulate this potency enhancement, unlike simpler phenyl‑only sulfonylpiperazine analogs that lack the heterocyclic nitrogen.
| Evidence Dimension | Biochemical IC₅₀ (LpxH inhibition) |
|---|---|
| Target Compound Data | Compound containing pyridinyl sulfonyl piperazine motif; IC₅₀ = 0.058 nM (E. coli LpxH) |
| Comparator Or Baseline | Phenyl sulfonyl piperazine analogs; IC₅₀ = high nanomolar to low micromolar |
| Quantified Difference | >100‑fold lower IC₅₀ for pyridinyl series |
| Conditions | Recombinant E. coli LpxH enzyme inhibition assay (ref. JACS Au 2024) |
Why This Matters
The >100‑fold potency gap demonstrates that the pyridinyl moiety is not a spectator substituent; selecting a compound that retains this group is essential for achieving single‑digit nanomolar target engagement in LpxH‑focused antibacterial programs.
- [1] Zhou, Y., et al. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au 2024, 4 (11), 4383–4393. https://doi.org/10.1021/jacsau.4c00731. View Source
